N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Overview
Description
Preparation Methods
The synthesis of N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the amidation reaction, where 3-bromoaniline is reacted with a suitable carboxylic acid derivative under appropriate conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, can be performed using bromine in the presence of a catalyst.
Scientific Research Applications
N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases.
Comparison with Similar Compounds
N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but includes a sulfonamide group.
1-(3-bromophenyl)heliamine: Another compound with a bromophenyl group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h1-8,10,12H,9,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCKIBUPHQSLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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